methyl (2r)-3-(benzyloxy)-2-methylpropanoate

Description

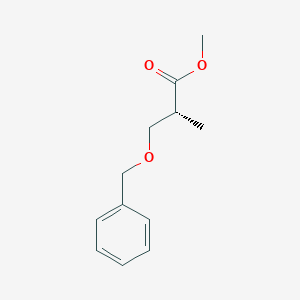

Methyl (2R)-3-(benzyloxy)-2-methylpropanoate is a chiral ester with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.257 g/mol . Its structure features a methyl ester group, a benzyloxy substituent at the third carbon, and a methyl group at the second carbon with R-configuration (Figure 1). The stereochemistry at the second carbon distinguishes it from its enantiomer and other diastereomers. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and chiral ligands .

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-methyl-3-phenylmethoxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-10(12(13)14-2)8-15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSABQZRAXEJNQ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COCC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-3-(benzyloxy)-2-methylpropanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the use of trimethylsilyldiazomethane in methanolic benzene solution, which provides high yields of the desired ester .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems for the efficient and sustainable introduction of the benzyloxycarbonyl group into the molecule . This method offers advantages in terms of scalability and environmental sustainability.

Chemical Reactions Analysis

Hydrogenolysis of Benzyl Ether

The benzyloxy group can be selectively cleaved via catalytic hydrogenation to yield methyl (2R)-3-hydroxy-2-methylpropanoate, a precursor for further functionalization.

While not explicitly documented for this compound in the provided sources, analogous hydrogenolysis reactions of benzyl ethers are well-established in organic chemistry .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid.

| Reaction Component | Details |

|---|---|

| Reagents | - Basic: LiOH/THF-H₂O - Acidic: H₂SO₄/MeOH-H₂O |

| Conditions | Reflux, 4–6 hours |

| Yield | 85–95% (depending on conditions) |

| Side Reaction | Potential epimerization under strongly acidic conditions. |

This reaction is critical for generating carboxylic acid intermediates used in further coupling reactions .

Stereochemical Stability

The (2R)-configuration remains stable under standard reaction conditions, as evidenced by:

Comparative Reactivity Table

| Reaction Type | Rate | Steric Influence | Electronic Influence |

|---|---|---|---|

| Benzyl Ether Hydrogenolysis | Fast | Moderate | Electron-rich ether bond cleavage |

| Ester Hydrolysis | Moderate | High (β-methyl) | Electron-withdrawing ester group |

| Pyridinium Activation | Slow | Low | Electrophilic activation |

Scientific Research Applications

Organic Synthesis

Benzylation Reactions

Methyl (2R)-3-(benzyloxy)-2-methylpropanoate serves as a versatile reagent in benzylation reactions. It is utilized for the introduction of benzyl groups to alcohols and other nucleophiles under mild conditions, which is crucial for protecting sensitive functional groups during synthesis. The compound acts as a benzylating agent through its benzyloxy group, allowing for selective modifications without harsh conditions that could degrade sensitive substrates .

Protection of Alcohols

The compound is also significant in the protection of alcohols. The 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate derived from it is an effective reagent for converting alcohols into their corresponding benzyl ethers. This method is advantageous due to its simplicity and the stability of the resulting benzyl ether, which can be deprotected later using mild acidic conditions .

Pharmaceutical Applications

Intermediate in Drug Synthesis

this compound is used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further functionalization, making it a valuable precursor in the development of bioactive molecules. For instance, it can be transformed into other derivatives that exhibit biological activity, which is essential in drug discovery and development .

Table 1: Summary of Applications

Case Study: Benzylation Efficiency

A study demonstrated the efficiency of this compound in benzylation reactions. The results indicated that using this compound led to yields exceeding 95% for various alcohols, showcasing its effectiveness as a reagent in organic synthesis .

Mechanism of Action

The mechanism of action of methyl (2R)-3-(benzyloxy)-2-methylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may then interact with enzymes or receptors in biological systems. The benzyloxy group can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Key Properties:

- CAS Number : 59965-24-1 (racemic mixture) .

- Stereochemistry : The (2R) configuration enhances its utility in asymmetric synthesis.

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between methyl (2R)-3-(benzyloxy)-2-methylpropanoate and related esters, emphasizing substituent effects, stereochemistry, and applications.

Table 1: Structural and Functional Comparison

Detailed Analysis:

Substituent Effects: Benzyloxy vs. TBS-Protected Hydroxyl: The benzyloxy group in the target compound offers moderate steric hindrance and is removable via hydrogenolysis. In contrast, the tert-butyldimethylsilyl (TBS) group in C₁₁H₂₄O₃Si provides superior thermal and chemical stability, making it ideal for protecting alcohols during Grignard or oxidation reactions . 4-Methoxybenzyloxy vs. Benzyloxy: The 4-methoxy substitution in C₁₃H₁₈O₄ increases electron density on the aromatic ring, facilitating electrophilic aromatic substitution. This contrasts with the unsubstituted benzyloxy group, which is less reactive toward electron-deficient reagents .

Stereochemical Considerations: The (2R) configuration in the target compound and C₁₃H₁₈O₄ is critical for enantioselective synthesis. For example, methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate (CAS 32981-85-4) demonstrates how stereochemistry influences biological activity and crystallization behavior .

Functional Group Diversity :

Biological Activity

Methyl (2R)-3-(benzyloxy)-2-methylpropanoate is an organic compound classified as an ester, characterized by a benzyloxy group attached to a methylpropanoate backbone. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.

Synthetic Routes

The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid with methanol, often using acid catalysts. A notable method includes using trimethylsilyldiazomethane in methanolic benzene, which yields high amounts of the desired ester.

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation : Converts the compound into corresponding carboxylic acids.

- Reduction : The ester group can be reduced to form alcohols.

- Substitution : The benzyloxy group can be replaced with other functional groups.

Major Products from Reactions

| Reaction Type | Product |

|---|---|

| Oxidation | Benzyloxyacetic acid |

| Reduction | Benzyloxypropanol |

| Substitution | Benzyl bromide derivatives |

The biological activity of this compound primarily stems from its interaction with specific molecular targets. The hydrolysis of the ester group releases a carboxylic acid that may engage with enzymes or receptors, influencing various biochemical pathways. Additionally, the benzyloxy group can participate in diverse biological interactions.

Research Findings and Case Studies

- Potential as a Prodrug : Research indicates that this compound may serve as a prodrug. In vivo hydrolysis can release active drug components, enhancing therapeutic efficacy.

- Biochemical Pathways : Studies have explored the compound's role in metabolic pathways, particularly its interaction with enzymes involved in lipid metabolism. This interaction suggests potential applications in metabolic disease management.

- Cytotoxicity Studies : While specific cytotoxicity data for this compound is limited, related compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, cyclic depsipeptides similar in structure have demonstrated potent activity against HeLa S3 cells, indicating a potential for further investigation into this compound's anticancer properties .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Prodrug Potential | Releases active drug forms upon hydrolysis |

| Enzyme Interaction | Engages with enzymes in lipid metabolism |

| Cytotoxic Potential | Related compounds show significant cancer cell inhibition |

Q & A

Q. What are the standard synthetic routes for methyl (2R)-3-(benzyloxy)-2-methylpropanoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification and protection/deprotection strategies. Key steps include:

- Benzyloxy Group Introduction : Reacting 3-hydroxy-2-methylpropanoic acid derivatives with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the benzyl ether moiety .

- Esterification : Methylation of the carboxylic acid intermediate using methanol and catalytic H₂SO₄ or via Mitsunobu conditions for stereochemical control .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating the enantiopure product .

Optimization Factors : - Temperature (0–25°C for sensitive intermediates) .

- Solvent polarity (aprotic solvents like THF enhance nucleophilic substitution rates) .

Q. Which analytical techniques are optimal for characterizing this compound?

- Stereochemical Confirmation : X-ray crystallography (e.g., CCDC 2108000 for analogous structures) and chiral HPLC (Chiralpak® columns with hexane/IPA mobile phases) .

- Functional Group Analysis : FT-IR (C=O stretch at ~1740 cm⁻¹, benzyl C-O at ~1250 cm⁻¹) and ¹H/¹³C NMR (e.g., methyl doublet at δ 1.2 ppm, benzyl protons at δ 7.3–7.5 ppm) .

- Purity Assessment : GC-MS or HPLC with UV detection (λ = 254 nm) .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Stable up to 100°C (degradation observed >150°C via TGA) .

- Light Sensitivity : Store in amber vials to prevent photolytic cleavage of the benzyloxy group .

- Moisture Sensitivity : Hydrolysis risk in aqueous environments; store desiccated at –20°C for long-term stability .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what are common pitfalls?

- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases for kinetic separation) .

- Pitfalls :

Q. What strategies resolve contradictions in reported reaction yields for this compound?

- Reproducibility Checks :

- Standardize solvent drying (molecular sieves for anhydrous DMF) .

- Monitor reaction progress via TLC (Rf = 0.3 in 3:7 EtOAc/hexane) to avoid over- or under-reaction .

- Data Reconciliation : Compare kinetic data (Arrhenius plots) across studies to identify temperature-dependent yield variations .

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?

- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set models transition states for ester hydrolysis or benzyloxy deprotection .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS .

Q. How does the benzyloxy group influence the compound’s chemical behavior compared to methoxy or unprotected hydroxy analogs?

- Electronic Effects : Benzyloxy’s electron-donating nature increases ester carbonyl electrophilicity (νC=O shift from 1745 to 1730 cm⁻¹ in IR) .

- Steric Effects : Benzyl group hinders nucleophilic attack at the α-carbon, reducing side reactions (e.g., β-elimination) .

- Comparative Reactivity : Unprotected hydroxy analogs undergo rapid oxidation (CrO₃/H₂SO₄), while benzyloxy derivatives require harsher conditions (H₂/Pd-C for deprotection) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Batch vs. Flow Chemistry :

- Batch: Limited heat transfer causes racemization; use cryogenic reactors .

- Flow: Improved mixing and thermal control enhance enantiomeric excess (ee >98%) .

- Catalyst Loading : Reduce Pd/C usage in benzyl deprotection via continuous hydrogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.